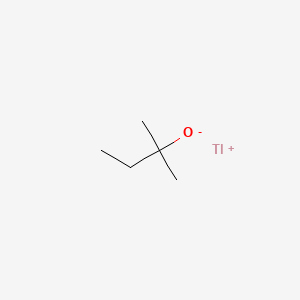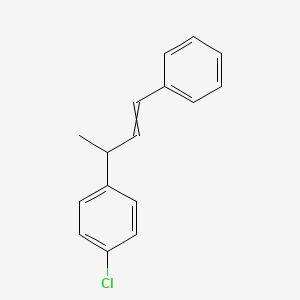
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 4-phenylbut-3-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene typically involves the reaction of 4-phenylbut-3-en-2-one with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure.
Substitution: Nucleophiles like OH-, NH2, under basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alcohols, amines.
Aplicaciones Científicas De Investigación
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with cellular pathways involved in signal transduction, affecting cellular functions and processes .
Comparación Con Compuestos Similares
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene:
(Z)-4-Phenylbut-3-en-2-one: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
(E)-4-Phenylbut-3-en-2-ol: Contains a hydroxyl group instead of a chlorine atom, resulting in different chemical properties and uses.
Propiedades
Número CAS |
76263-91-7 |
|---|---|
Fórmula molecular |
C16H15Cl |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
1-chloro-4-(4-phenylbut-3-en-2-yl)benzene |
InChI |
InChI=1S/C16H15Cl/c1-13(15-9-11-16(17)12-10-15)7-8-14-5-3-2-4-6-14/h2-13H,1H3 |
Clave InChI |
SMJFNRRVVFDJSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


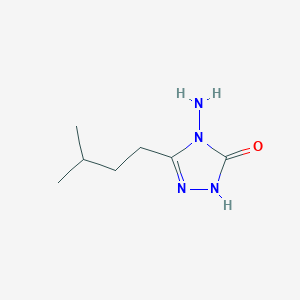
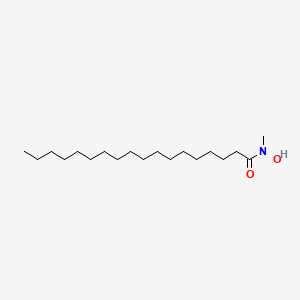
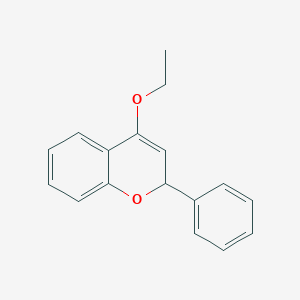
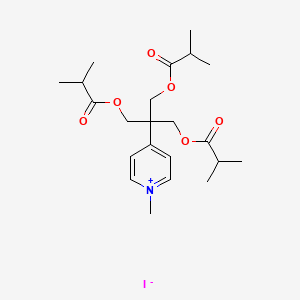
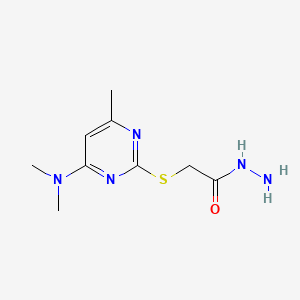
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)
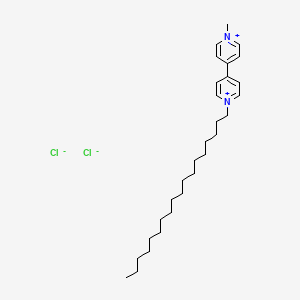
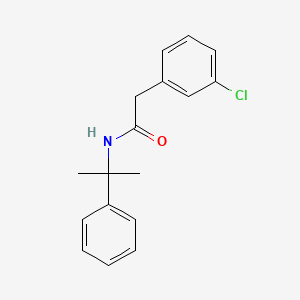
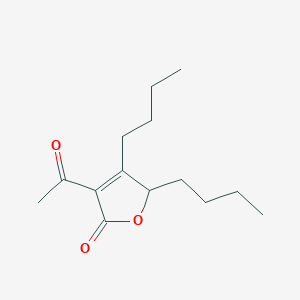
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
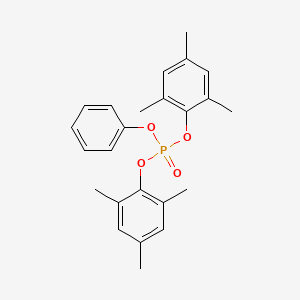
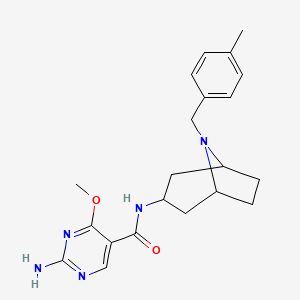
![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
